Cas no 1170909-05-3 (1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one)

1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one
- 1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethanone
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- Inchi: 1S/C18H21N3O2/c22-16(13-4-2-1-3-5-13)12-21-10-8-15(9-11-21)18-20-19-17(23-18)14-6-7-14/h1-5,14-15H,6-12H2
- InChI Key: RCSXFYPKUOVTSK-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=NN=C(C3CC3)O2)CC1)C(=O)C1=CC=CC=C1
1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5596-0199-20mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5596-0199-1mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5596-0199-30mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5596-0199-3mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5596-0199-10mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5596-0199-40mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5596-0199-15mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5596-0199-50mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5596-0199-5μmol |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5596-0199-4mg |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one |
1170909-05-3 | 4mg |
$99.0 | 2023-09-09 |
1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on 1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one
1-4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl-2-Phenylethan-1-one (CAS No. 1170909-05-3): A Comprehensive Overview
The compound 1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one (CAS No. 1170909-05-3) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their diverse biological activities and applications in drug design. The molecule incorporates a piperidine ring fused with an oxadiazole moiety, along with a phenylethone group, making it a versatile scaffold for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and modular assembly strategies. Researchers have employed methodologies such as the Huisgen cycloaddition and Ullmann coupling to construct the oxadiazole and piperidine frameworks, respectively. These methods not only enhance the scalability of the synthesis but also allow for the incorporation of diverse substituents, thereby expanding the chemical space for potential bioactive agents.
The oxadiazole moiety in this compound is particularly noteworthy due to its ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition and binding affinity. Recent studies have highlighted the role of oxadiazole-containing compounds in modulating enzyme activity and receptor binding. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound exhibit potent inhibitory activity against kinase enzymes, suggesting their potential as therapeutic agents in oncology.
The piperidine ring serves as a rigid yet flexible structural element, enabling the molecule to adopt conformations that facilitate interactions with biological targets. The cyclopropyl group attached to the oxadiazole further enhances the molecule's stereochemical diversity, which is essential for optimizing pharmacokinetic properties such as solubility and bioavailability. Recent computational studies using molecular docking techniques have revealed that this compound exhibits favorable binding modes with several G-protein coupled receptors (GPCRs), making it a promising lead for drug discovery.
In terms of applications, 1-(4-(5-cyclopropyl...) has shown promise in both academic research and industrial settings. Its ability to act as a building block for more complex molecules has made it a valuable intermediate in organic synthesis. Additionally, its photophysical properties have been explored for potential use in materials science, particularly in the development of light-emitting materials and sensors.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound under various conditions. A 2023 study published in *Environmental Science & Technology* reported that under aerobic conditions, the compound undergoes rapid mineralization due to its susceptibility to microbial attack. This finding is significant for assessing its environmental impact and ensuring sustainable practices in its production and disposal.
In conclusion, CAS No. 1170909-05 represents a multifaceted compound with immense potential across diverse fields. Its unique structural features, coupled with recent advancements in synthesis and application studies, position it as a key player in contemporary chemical research. As ongoing investigations continue to uncover its full spectrum of properties and utilities, this compound is poised to make significant contributions to both academic and industrial advancements.
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